molecular formula C7H6ClN3OS B2954699 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 854035-94-2

7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2954699
CAS No.: 854035-94-2
M. Wt: 215.66
InChI Key: VWZAWQBMXFFSRM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thiadiazolopyrimidines . It is a derivative of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. A general and convenient route for the synthesis of 5- (aryl)- [1,3,4]thiadiazol-2-ylamines and 2,5,7-triaryl-5 H - [1,3,4]thiadiazolo [3,2- a ]pyrimidin-6 [7 H ]-one is reported . Another study reported the reactions of 2-chloromethyl-7-methyl-5 H -1,3,4-thiadiazolo [3,2- a ]pyrimidin-5-one with tert -butyl hypochlorite and molecular bromine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR, 13C and 1H NMR . The InChI code for this compound is 1S/C7H6ClN3OS2/c1-13-7-10-11-5 (12)2-4 (3-8)9-6 (11)14-7/h2H,3H2,1H3 .


Chemical Reactions Analysis

The reactions of 2-chloromethyl-7-methyl-5 H -1,3,4-thiadiazolo [3,2- a ]pyrimidin-5-one with tert -butyl hypochlorite and molecular bromine have been investigated . The replacement of the chlorine atom in the chloromethyl group through the action of piperidine and morpholine was also studied .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.73 . It is a solid at room temperature .

Scientific Research Applications

Chemical Transformation and Synthesis

7-(Chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been utilized in various chemical transformations. For instance, Okabe, Taniguchi, and Maekawa (1974) investigated the ring-opening and rearrangement reaction of similar thiadiazolopyrimidin derivatives, providing insights into potential pathways for chemical synthesis involving these compounds (Okabe, Taniguchi, & Maekawa, 1974). Furthermore, Shukurov et al. (1994) explored the reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with various chemicals, indicating its reactivity and potential in organic synthesis (Shukurov et al., 1994).

Microwave-Assisted Synthesis

Djekou et al. (2006) demonstrated the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, highlighting the compound's role in facilitating rapid and efficient chemical synthesis (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Anticancer Activity

A study by Gaonkar et al. (2018) synthesized derivatives of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one and evaluated their anticancer activity against certain human cancer cell lines. This suggests a potential application in developing anticancer therapeutics (Gaonkar et al., 2018).

Advanced Material Applications

A recent study by Olar et al. (2020) involved incorporating derivatives of thiadiazolopyrimidin into Fe3O4@C18 core-shell nanocoatings, suggesting their potential use in creating bioactive coatings for medical devices (Olar et al., 2020).

Properties

IUPAC Name

7-(chloromethyl)-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3OS/c1-4-10-11-6(12)2-5(3-8)9-7(11)13-4/h2H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZAWQBMXFFSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C=C(N=C2S1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854035-94-2
Record name 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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